2,4-Octadiene is an organic compound with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.2 g/mol. It is classified as a diene due to the presence of two double bonds located at the second and fourth carbon atoms in its carbon chain. This compound is characterized by its unsaturated nature, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound's structure can be represented as follows:
textH H | |H--C=C--C--C=C--H | | H H
The compound is known for its unique properties, including its ability to undergo various
The synthesis of 2,4-octadiene can be achieved through several methods:
2,4-Octadiene has several applications across different fields:
Interaction studies involving 2,4-octadiene focus primarily on its reactivity with various reagents. Research indicates that it can interact with electrophiles and nucleophiles leading to diverse chemical transformations. Additionally, studies on its polymerization behavior reveal insights into how it interacts with catalysts and other monomers during polymer formation.
Several compounds share structural similarities with 2,4-octadiene. Here are some notable examples:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
1,3-Octadiene | C₈H₁₄ | Contains double bonds at positions 1 and 3; used in similar applications. |
1,5-Octadiene | C₈H₁₄ | Features double bonds at positions 1 and 5; exhibits different reactivity patterns. |
2,6-Octadiene | C₈H₁₄ | Double bonds located at positions 2 and 6; less common than other isomers but useful in specific syntheses. |
What sets 2,4-octadiene apart from these similar compounds is its specific arrangement of double bonds that allows for unique reactivity patterns such as selective sigmatropic rearrangements and specific polymerization pathways. Its conjugated system also contributes to distinct physical properties like stability and reactivity compared to other octadienes.
2,4-Octadiene represents a conjugated diene system characterized by the molecular formula C8H14 and molecular weight of 110.197 grams per mole [2]. The compound features two double bonds positioned at the 2,3 and 4,5 carbon positions within an eight-carbon chain, creating a conjugated system that significantly influences its structural properties [1].
The molecular geometry of 2,4-octadiene is fundamentally determined by the sp2 hybridization of the carbon atoms involved in the double bond formation [5]. Each carbon atom participating in the double bonds adopts a trigonal planar geometry with bond angles of approximately 120 degrees [5]. The carbon-carbon double bond lengths in conjugated dienes typically measure 1.34 Angstroms, while the connecting single bonds exhibit lengths of approximately 1.54 Angstroms [30].
Parameter | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C8H14 | - | NIST WebBook [2] |
Molecular Weight | 110.197 | g/mol | NIST WebBook [2] |
Carbon-Carbon Double Bond Length | 1.34 | Å | Literature average [30] |
Carbon-Carbon Single Bond Length | 1.54 | Å | Literature average [30] |
Carbon-Carbon-Carbon Bond Angle | 120 | degrees | Typical sp2 geometry [5] |
The conjugated nature of 2,4-octadiene results in a planar configuration of the four carbon atoms involved in the conjugated system [14]. This planarity is essential for optimal overlap of the p-orbitals, which facilitates electron delocalization across the conjugated framework [13]. The molecule contains a total of 21 bonds, including 7 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds [5].
Conformational isomerism in 2,4-octadiene arises from rotation about the single bonds that connect the conjugated system to the terminal alkyl groups [7]. The three rotatable bonds in the molecule allow for multiple conformational arrangements, though the conjugated double bond system itself remains rigid due to the presence of pi bonds [18]. The restricted rotation about double bonds is a fundamental characteristic that distinguishes alkenes from saturated hydrocarbons [18].
The molecular structure exhibits characteristics typical of conjugated dienes, where the alternating single and double bonds create a system of delocalized electrons [14]. This delocalization contributes to the enhanced stability of the molecule compared to isolated double bond systems [24]. The planar arrangement of the conjugated portion facilitates maximum orbital overlap and electron delocalization, which is crucial for the molecule's electronic properties [26].
The electronic configuration of 2,4-octadiene is fundamentally governed by its conjugated diene structure, which creates a unique molecular orbital framework [26]. The four sp2-hybridized carbon atoms in the conjugated system each contribute one unhybridized p-orbital containing one electron, resulting in a total of four pi electrons distributed across the conjugated framework [31].
According to molecular orbital theory, the linear combination of four atomic p-orbitals in 2,4-octadiene generates four pi molecular orbitals [24]. These orbitals are designated as ψ1, ψ2, ψ3, and ψ4, where the asterisk indicates antibonding character [28]. The bonding molecular orbitals ψ1 and ψ2 are lower in energy relative to the atomic orbitals, while the antibonding molecular orbitals ψ3* and ψ4* are higher in energy [31].
Molecular Orbital | Energy Level | Number of Nodes | Electron Occupancy | Description |
---|---|---|---|---|
ψ1 (π) | Lowest | 0 | 2 | Bonding orbital with all p-orbitals in phase [31] |
ψ2 (π) | HOMO | 1 | 2 | Bonding orbital with one node between carbons [31] |
ψ3* (π*) | LUMO | 2 | 0 | Antibonding orbital with two nodes [31] |
ψ4* (π*) | Highest | 3 | 0 | Antibonding orbital with three nodes [31] |
The lowest energy molecular orbital ψ1 exhibits no nodes between nuclei and represents a bonding interaction across all four carbon atoms [28]. The second molecular orbital ψ2 contains one node between the central carbons but maintains overall bonding character [31]. This orbital serves as the highest occupied molecular orbital in the ground state configuration [31]. The four pi electrons occupy these two bonding orbitals, leaving the antibonding orbitals vacant [28].
Resonance stabilization in 2,4-octadiene arises from the delocalization of pi electrons across the conjugated system [13]. The conjugated arrangement allows electrons to resonate between all conjugated p-orbitals, a phenomenon that cannot occur between isolated double bonds [14]. This electron delocalization results in a stabilization energy of approximately 2 kilocalories per mole compared to isolated double bond systems [14].
The enhanced stability of conjugated dienes can be quantified through hydrogenation experiments [14]. Conjugated systems consistently demonstrate lower heats of hydrogenation compared to their isolated counterparts, indicating greater thermodynamic stability [26]. For conjugated dienes, the typical heat of hydrogenation measures approximately 55.4 kilocalories per mole, compared to 57.4 kilocalories per mole for isolated double bonds [14].
The electronic configuration contributes to distinctive spectroscopic properties of 2,4-octadiene [15]. The conjugated system exhibits characteristic ultraviolet absorption in the range of 260-280 nanometers, corresponding to pi to pi-star electronic transitions [37]. This absorption results from the relatively small energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital in conjugated systems [25].
2,4-Octadiene exhibits geometric isomerism due to the presence of two carbon-carbon double bonds, each capable of existing in either E (entgegen) or Z (zusammen) configurations [17]. The restricted rotation about double bonds creates four distinct stereoisomers, representing all possible combinations of E and Z configurations at the two double bond positions [38].
The four stereoisomers of 2,4-octadiene are systematically designated according to the Cahn-Ingold-Prelog priority rules [39]. The (2E,4E)-isomer, also known as trans,trans-2,4-octadiene, possesses the CAS registry number 13643-08-8 and represents the most thermodynamically stable configuration [1]. The remaining isomers include (2E,4Z)-, (2Z,4E)-, and (2Z,4Z)-2,4-octadiene, each exhibiting distinct geometric arrangements [17].
Configuration | IUPAC Name | CAS Number | Description |
---|---|---|---|
(2E,4E)-2,4-octadiene | trans,trans-2,4-octadiene | 13643-08-8 [1] | Both double bonds have E configuration |
(2E,4Z)-2,4-octadiene | trans,cis-2,4-octadiene | Various | Carbon 2-3 bond is E, Carbon 4-5 bond is Z |
(2Z,4E)-2,4-octadiene | cis,trans-2,4-octadiene | Various | Carbon 2-3 bond is Z, Carbon 4-5 bond is E |
(2Z,4Z)-2,4-octadiene | cis,cis-2,4-octadiene | Various | Both double bonds have Z configuration |
The E/Z nomenclature system provides unambiguous designation of geometric isomers when multiple different substituents are present [39]. In the E configuration, the higher priority substituents on each carbon of the double bond are positioned on opposite sides, while in the Z configuration, these substituents are located on the same side [41]. For 2,4-octadiene, the priority assignment follows standard rules where the longer carbon chain segments receive higher priority [39].
The stereochemical differences between isomers significantly influence their physical and chemical properties [19]. The (2E,4E)-configuration typically exhibits the highest thermodynamic stability due to minimized steric interactions between substituents [40]. This isomer demonstrates characteristic infrared absorption patterns, with carbon-carbon double bond stretching vibrations appearing in the range of 1640-1650 reciprocal centimeters [35].
Spectroscopic differentiation of E/Z isomers relies on subtle differences in vibrational frequencies and coupling patterns [36]. Nuclear magnetic resonance spectroscopy provides definitive structural identification through analysis of coupling constants and chemical shift patterns [37]. The E-isomers typically exhibit smaller vicinal coupling constants compared to their Z-counterparts due to differences in dihedral angles [38].
The geometric constraints imposed by E/Z isomerism directly affect the conformational flexibility of 2,4-octadiene [20]. E-configured double bonds generally permit greater rotational freedom of adjacent single bonds compared to Z-configurations, which may experience increased steric hindrance [40]. These conformational differences contribute to variations in thermodynamic stability and reactivity patterns among the stereoisomers [22].